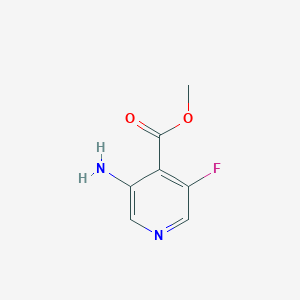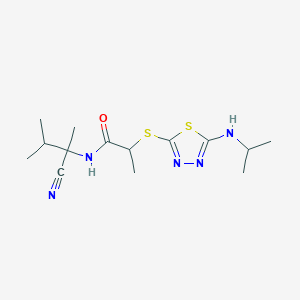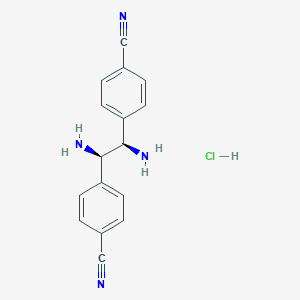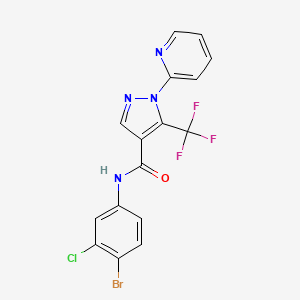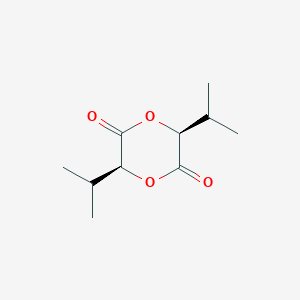
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is a chemical compound known for its unique structure and properties. It is a diisopropyl-substituted analogue of lactide, which is a biodegradable monomer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione typically involves the self-condensation of specific precursors under controlled conditions. One method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method uses the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar self-condensation techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
化学反応の分析
Types of Reactions
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl glycolide derivatives, while reduction may produce simpler alcohols or hydrocarbons .
科学的研究の応用
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of biodegradable polymers.
Materials Engineering: The compound’s unique properties make it useful in developing advanced materials with specific thermal and mechanical characteristics.
Biomedical Research: Its biodegradability and compatibility with biological systems make it a candidate for medical applications, such as drug delivery systems and tissue engineering.
作用機序
The mechanism of action of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo polymerization, forming long chains that can interact with biological tissues. This interaction can influence cellular processes and tissue regeneration .
類似化合物との比較
Similar Compounds
(3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of isopropyl groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another analogue with different substituents.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A compound with a different ring structure and substituents.
Uniqueness
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is unique due to its diisopropyl substitution, which imparts specific thermal and hydrophobic properties to the resulting polymers. These properties make it particularly suitable for applications requiring materials with lower glass transition temperatures and increased degradation times .
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
(3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1 |
InChIキー |
VWLSLDJSZWJMRG-YUMQZZPRSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C |
正規SMILES |
CC(C)C1C(=O)OC(C(=O)O1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


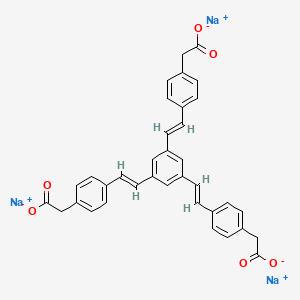


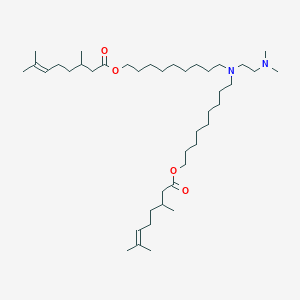
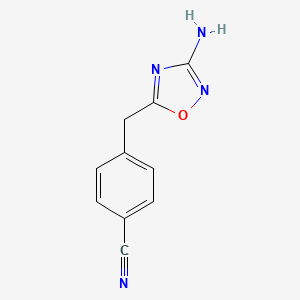
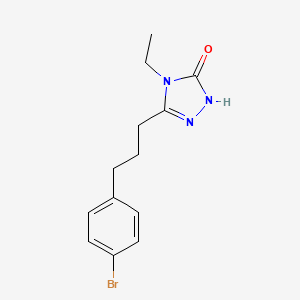
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
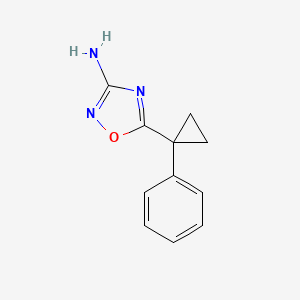
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
